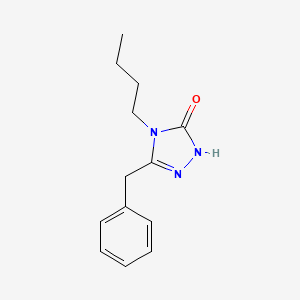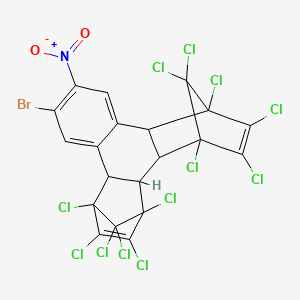
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is a chemical compound with the molecular formula C₁₃H₁₇NO₅S. It belongs to a group of stereoisomers and is a subclass of chemical compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of the compound while maintaining strict control over reaction conditions and product quality.
化学反应分析
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tyrosine derivative can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
科学研究应用
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and sulfanyl groups allows for unique interactions with proteins and other biomolecules, influencing processes such as signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: A stereoisomer with similar chemical properties but different biological activity.
N-Acetyl-D-tyrosine: A derivative of tyrosine with an acetyl group instead of the sulfanyl group.
D-Tyrosine: The parent amino acid without the additional functional groups.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is unique due to the presence of both the hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
属性
CAS 编号 |
79617-71-3 |
|---|---|
分子式 |
C13H17NO5S |
分子量 |
299.34 g/mol |
IUPAC 名称 |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m1/s1 |
InChI 键 |
TUHGYAFFOPTRGU-NHSZFOGYSA-N |
手性 SMILES |
CC(CS)C(=O)N[C@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
规范 SMILES |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
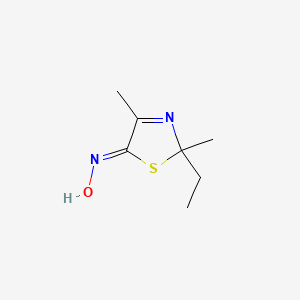
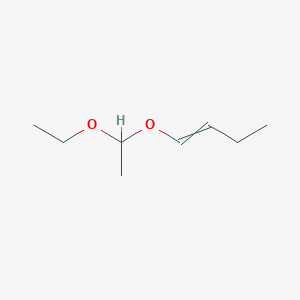
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
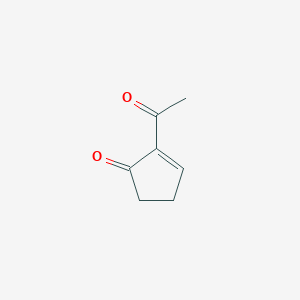
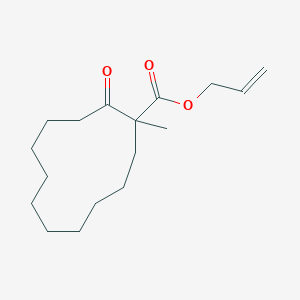
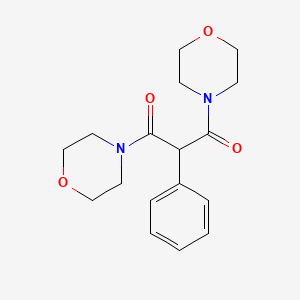

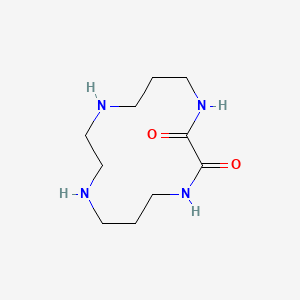
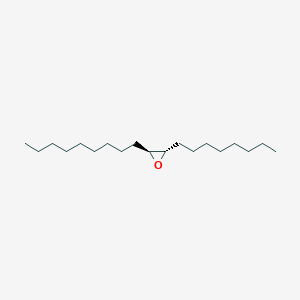
![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
